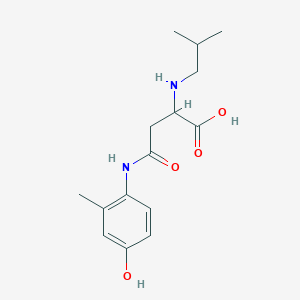

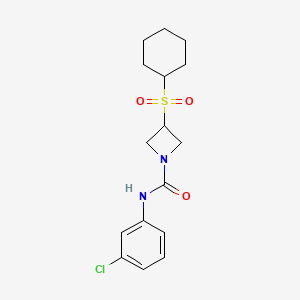

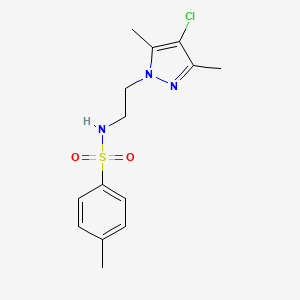

4-((4-羟基-2-甲基苯基)氨基)-2-(异丁基氨基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-((4-Hydroxy-2-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a derivative of 4-substituted 2,4-dioxobutanoic acids, which are known to be potent inhibitors of glycolic acid oxidase. These inhibitors are characterized by their lipophilic 4-substituents and have shown significant in vitro activity .

Synthesis Analysis

The synthesis of related compounds involves the substitution of the 4-position on the 2,4-dioxobutanoic acid backbone. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was achieved by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Although the exact synthesis of 4-((4-Hydroxy-2-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed, involving the appropriate choice of starting materials and reaction conditions to introduce the isobutylamino group.

Molecular Structure Analysis

The molecular structure of a similar compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was confirmed using various spectroscopic methods, including IR, NMR, and single-crystal X-ray diffraction . These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties such as HOMO and LUMO energies, which are crucial for understanding the reactivity and interaction of the molecule with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups that can participate in various reactions. For example, the amino group can be involved in derivatization reactions, as seen in the determination of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in urine, where the amino group was derivatized for fluorescence detection . Similarly, the oxobutanoic acid moiety could undergo reactions typical of carboxylic acids and ketones, such as esterification or condensation.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure. The presence of hydrogen bonds, as observed in the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, can significantly affect the compound's solubility and thermal stability . The electronic properties, such as the first hyperpolarizability and molecular electrostatic potential, provide insights into the compound's potential biological activity and interaction with other molecules .

科学研究应用

农业中的分析应用

一项研究重点开发一种灵敏的酶联免疫吸附测定 (ELISA) 来检测水果样品中的杀虫剂芬硫磷。合成了两种与所讨论的化学结构密切相关的半抗原,展示了此类化合物在创建用于监测农业化学残留物的分析工具中的应用 (张等人,2008)。

绿色化学与合成

关于水性介质中硼酸催化的多组分反应的研究突出了使用水作为化学反应溶剂的效率和环境效益。这种方法产生了高产率的 4H-异恶唑-5-酮,展示了该化合物在以最小的环境影响合成重要化学结构方面的潜力 (Kiyani & Ghorbani,2015)。

分子结构与分析

对类似化合物 4-[(3-乙酰苯基)氨基]-2-亚甲基-4-氧代丁酸的分子结构、光谱性质和理论分析的详细研究提供了对该化合物电子结构和材料科学中潜在应用的见解。这包括超极化率分析,这对于理解非线性光学性质至关重要 (Raju 等人,2015)。

生化研究

在生物化学领域,报道了基于感兴趣的化学结构,合成了一种新型的 β-淀粉样蛋白荧光探针。这些探针对淀粉样蛋白聚集体表现出高结合亲和力,为阿尔茨海默病的诊断和研究提供了新的途径 (Fa 等人,2015)。

属性

IUPAC Name |

4-(4-hydroxy-2-methylanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-9(2)8-16-13(15(20)21)7-14(19)17-12-5-4-11(18)6-10(12)3/h4-6,9,13,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLMIUSXTHDNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Hydroxy-2-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(methoxymethyl)-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2551117.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2551119.png)

![2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2551120.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551123.png)

![3-(3-chlorobenzyl)-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2551130.png)